2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine
Description
2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine is a chiral oxazoline-pyridine hybrid compound characterized by a pyridine ring substituted at the 2-position with a 4,5-dihydrooxazole (oxazoline) moiety. The oxazoline ring adopts an (4R)-configuration, bearing a benzyl (phenylmethyl) group at the 4-position . This compound is part of a broader class of oxazoline-based ligands, widely utilized in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity in reactions such as cross-couplings, cyclopropanations, and hydroxylations .
The synthesis typically involves cyclization of β-amino alcohols with carbonyl compounds. For instance, Lou and Fu (2010) demonstrated the preparation of related bis-oxazoline ligands via condensation of chiral amino alcohols with pyridine-2,6-dicarbonyl dichloride, followed by purification under inert conditions . The compound’s molecular formula is C₁₆H₁₆N₂O, with a molecular weight of 252.31 g/mol (CAS: 1108603-35-5) .
Properties
IUPAC Name |
(4R)-4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASQLQVBBTNJT-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine typically involves the reaction of pyridine derivatives with oxazole derivatives under specific conditions. One common method includes the use of benzylamine and 2-bromoacetophenone as starting materials, which undergo a cyclization reaction to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or THF.
Substitution: Halogens, in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions include various oxazole and pyridine derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Alkyl vs. Aryl Substituents
- 2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine : Replacing the benzyl group with an isopropyl substituent reduces steric bulk while maintaining chirality. This derivative (CAS: 132187-16-7) has a molecular weight of 190.24 g/mol and is used in asymmetric Negishi cross-couplings .
- 2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine : A bis-oxazoline ligand with extended phenylethyl groups enhances steric hindrance and π-π interactions, improving enantioselectivity in nickel-catalyzed reactions (e.g., 96–99% yield in allylic chloride couplings) .
Halogenated and Electron-Withdrawing Groups
- 2-[(4R)-4,5-Dihydro-4-(tert-butyl)-2-oxazolyl]-5-fluoropyridine : Introducing a tert-butyl group and fluorine atom increases electron density and thermal stability, making it suitable for high-temperature catalytic processes .
Stereochemical and Structural Modifications
Mono- vs. Bis-Oxazoline Ligands
- Mono-oxazoline ligands (e.g., the target compound) are simpler and cost-effective but generally exhibit lower enantioselectivity in reactions compared to bis-oxazoline analogs.
- Bis-oxazoline ligands (e.g., 2,6-bis[(4R)-4-isopropyl-2-oxazolin-2-yl]pyridine, CAS: 131864-67-0) provide bidentate coordination, enhancing metal complex stability. These ligands achieve >99% enantiomeric excess (ee) in asymmetric cyclopropanations .
Enantiomeric Purity
- The target compound is commercially available with 98% ee, critical for applications in pharmaceutical synthesis . Derivatives like (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS: 117408-98-7) show similar high ee values (99%) .
Biological Activity
2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine, also known by its CAS number 1108603-35-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant data and case studies.
- Molecular Formula : C15H14N2O
- Molecular Weight : 238.28 g/mol
- CAS Number : 1108603-35-5
- MDL Number : MFCD30541660
This compound features a pyridine ring substituted with a dihydrooxazole moiety, which is essential for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the oxazole ring.
- Introduction of the phenylmethyl group.
- Final cyclization to form the pyridine derivative.
These synthetic pathways have been optimized for yield and purity, often utilizing catalysts to enhance reaction efficiency.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the antiproliferative activity of related oxazole derivatives against breast and lung cancer cell lines. The results demonstrated that certain modifications to the oxazole structure enhanced cytotoxicity significantly compared to controls .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Research suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Data Table: Biological Activity Overview
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | Breast Cancer | 15 | |
| Antiproliferative | Lung Cancer | 20 | |
| Enzyme Inhibition | DHFR | Not Inhibited |
Safety and Toxicology
Preliminary toxicological evaluations indicate moderate toxicity at higher concentrations. Standard safety protocols should be followed when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine, and how can reaction conditions be optimized for higher yield?
- Methodology : The compound is synthesized via cyclization of a bisamide precursor using thionyl chloride (SOCl₂), followed by HCl salt formation and subsequent neutralization with NaOH in methanol . Key steps include:
- Precursor preparation : Reacting pyridine-2,6-dicarboxamide derivatives with (L)-valinol or similar chiral amino alcohols.
- Cyclization : Treating the bisamide with SOCl₂ to form the oxazoline rings.
- Purification : Recrystallization from methanol or ethanol to isolate the hydrochloride salt, followed by neutralization to obtain the free ligand.
- Optimization : Yield improvements (up to 44% overall) are achieved by:
- Controlling reaction temperature (20–25°C during cyclization).
- Extending reaction time (e.g., 3 days for neutralization).
- Using anhydrous solvents to minimize hydrolysis .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry and purity of this compound?
- Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.86 ppm (aromatic protons) and δ 4.40–4.66 ppm (oxazoline CH₂) confirm ring formation .
- ¹³C NMR : Signals at ~162 ppm (C=N) and 65–73 ppm (oxazoline CH₂) validate the structure .
- X-ray Crystallography : Orthorhombic crystal system (space group P212121) with unit cell parameters (e.g., a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) confirms the absolute (4R) configuration .
- Optical Rotation : Specific rotation values (e.g., [α]D²⁰ = -144.1° in CDCl₃) verify enantiomeric purity (≥98% ee) .
Advanced Research Questions
Q. How does the ligand's stereoelectronic environment influence enantioselectivity in asymmetric catalysis?
- Steric Effects : The bulky benzyl group at the 4R position creates a chiral pocket, favoring substrate approach from the Re or Si face. For example, in Pd-catalyzed allylic alkylations, this ligand induces >90% ee by sterically shielding one face of the metal center .
- Electronic Tuning : The pyridine moiety enhances π-backbonding to transition metals (e.g., Cu, Pd), stabilizing reactive intermediates. Substituting the benzyl group with smaller alkyl chains (e.g., isopropyl) reduces steric hindrance but may lower enantioselectivity .
- Case Study : In asymmetric Henry reactions, the ligand achieves 85% ee due to optimal balance of steric bulk and electronic donation .
Q. What strategies can resolve contradictions in catalytic performance data when using this ligand under varying conditions?
- Troubleshooting Approaches :
- Solvent Screening : Polar aprotic solvents (e.g., CH₂Cl₂, THF) enhance Lewis acidity of metal complexes, while protic solvents (e.g., MeOH) may deactivate the catalyst .
- Substrate Scope Analysis : Test structurally diverse substrates to identify steric/electronic limitations. For instance, bulky aldehydes may lower ee in asymmetric aldol reactions .
- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to distinguish between competing pathways. Longer reaction times may favor thermodynamically stable but less selective products .
- Data Validation : Cross-reference crystallographic data (e.g., bond angles, torsion strains) with computational models (DFT) to rationalize selectivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
